molecular formula C₁₁H₁₅D₃O₂ B1158138 5-Keto-2-methyl Isoborneol-d3

5-Keto-2-methyl Isoborneol-d3

Cat. No.: B1158138
M. Wt: 185.28
Attention: For research use only. Not for human or veterinary use.
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Description

5-Keto-2-methyl Isoborneol-d3 is a deuterated derivative of 5-Keto-2-methyl Isoborneol, a bicyclic monoterpenoid. The deuterium substitution (three deuterium atoms) occurs at specific methyl groups, enhancing its utility as a stable isotopologue in analytical and biochemical applications. Key characteristics include:

  • Molecular Formula: C₁₁H₁₇D₃O (deuterated) vs. C₁₁H₂₀O (non-deuterated) .
  • Molecular Weight: 171.29 g/mol (deuterated) vs. 168.27 g/mol (non-deuterated) .
  • CAS Number: 135441-89-3 (for the deuterated form, referred to as (-)-2-Methyl-d3-isoborneol in some catalogs) .
  • Purity: ≥97% (supplier-dependent; deuterated versions often exceed 99 atom% D) .

This compound is primarily used as an internal standard in mass spectrometry and environmental testing, leveraging its isotopic stability to improve quantification accuracy .

Properties

Molecular Formula

C₁₁H₁₅D₃O₂

Molecular Weight

185.28

Synonyms

(1R,4R,5R)-rel-5-Hydroxy-4,5,7,7-tetramethyl-bicyclo[2.2.1]heptan-2-one-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Property 5-Keto-2-methyl Isoborneol-d3 5-Keto-2-methyl Isoborneol
Molecular Formula C₁₁H₁₇D₃O C₁₁H₂₀O
Molecular Weight 171.29 g/mol 168.27 g/mol
CAS RN 135441-89-3 2371-42-8
Boiling Point Not reported (inferred similar ±2–3°C) 255.1±33.0 °C (predicted)
LogP Slightly higher due to deuterium 1.76
Primary Use Analytical standard (e.g., water quality) Water quality testing, industrial uses

Key Observations :

  • The deuterated form is non-reactive in proton-based assays, making it ideal for tracer studies .
  • The non-deuterated variant is classified as hazardous (flammable, toxic) and requires cold storage (0–6°C), while the deuterated form has similar hazards but may require specialized handling due to isotopic labeling .

Comparison with Other Deuterated Analytical Standards

Deuterated compounds like Albendazole-(methyl-d3) and Methyl-d3 5-(propylthio)-2-benzimidazolecarbamate share functional parallels with this compound:

Compound Application Deuterium Position Purity
This compound Environmental analysis, metabolomics Three methyl groups ≥99 atom% D
Albendazole-(methyl-d3) Pharmaceutical residue monitoring Methyl ester group ≥98%
Methyl-d3 carbamates Pesticide quantification Methyl groups in carbamate ≥97%

Notable Trends:

  • Deuterated standards are critical for minimizing matrix effects in LC-MS/MS workflows.
  • This compound is distinguished by its bicyclic terpenoid structure, which influences its solubility (LogP ~1.76) and volatility compared to aromatic deuterated compounds .

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing 5-Keto-2-methyl Isoborneol-d3 with high isotopic purity?

  • Methodology : Use deuterium-labeled precursors (e.g., deuterated methanol-d4) in a multi-step synthesis involving ketonization and cyclization. Isotopic enrichment is achieved via acid-catalyzed exchange or enzymatic deuteration. Ensure purity (>98%) by iterative purification using preparative HPLC with deuterated solvents. Structural validation requires 2^2H-NMR and high-resolution mass spectrometry (HRMS) to confirm deuteration sites and isotopic abundance .
  • Quality Control : Include batch-specific Certificates of Analysis (COA) detailing deuterium incorporation rates, residual solvents, and stability under storage conditions (-20°C, inert atmosphere) .

Q. How can researchers verify the structural integrity and isotopic labeling efficiency of this compound?

  • Analytical Workflow :

NMR Spectroscopy : 1^1H-NMR to identify non-deuterated protons; 13^13C-NMR for carbon backbone confirmation.

Isotopic Ratio Analysis : Use LC-MS/MS with deuterium-specific transitions to quantify isotopic purity.

FT-IR Spectroscopy : Detect C-D stretching vibrations (~2100-2200 cm1^{-1}) for deuteration validation .

  • Data Interpretation : Compare spectral data with non-deuterated analogs to identify deuteration-induced shifts.

Q. What are the critical considerations for handling and storing this compound to prevent isotopic exchange or degradation?

  • Storage Protocol : Store in amber vials under argon at -20°C to minimize light/oxygen exposure. Avoid aqueous buffers with pH >7 to prevent deuterium loss via hydrolysis.
  • Handling : Use anhydrous solvents (e.g., deuterated DMSO or chloroform) during reconstitution. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

  • Experimental Design :

Comparative Studies : Use isotopically labeled tracers in parallel assays (e.g., hepatocyte cultures vs. rodent models) to identify species-specific metabolism.

Kinetic Analysis : Employ stable isotope-resolved metabolomics (SIRM) to track 2^2H incorporation into downstream metabolites.

Conflict Resolution : Apply Bayesian statistical models to reconcile discrepancies arising from matrix effects or enzyme activity variations .

Q. What strategies optimize the use of this compound in mechanistic studies of enzyme-substrate interactions?

  • Methodology :

Isotope Editing : Use 2^2H-labeled analogs in X-ray crystallography to reduce radiation damage and enhance electron density maps.

Kinetic Isotope Effects (KIE) : Measure kH/kDk_{\text{H}}/k_{\text{D}} ratios via stopped-flow spectroscopy to elucidate rate-limiting steps.

Computational Modeling : Pair experimental KIE data with QM/MM simulations to refine transition-state models .

Q. How should researchers address inconsistencies in synthetic yields of this compound reported across literature?

  • Root-Cause Analysis :

Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature) affecting deuteration efficiency.

Reproducibility Checks : Replicate high-yield protocols with strict adherence to documented reaction conditions (e.g., solvent purity, inert atmosphere).

Data Harmonization : Apply meta-analysis frameworks (e.g., PRISMA) to identify systematic biases or unreported variables (e.g., trace moisture) .

Methodological Frameworks for Research Design

  • For Basic Questions : Use PEO Framework (Population: compound; Exposure: synthesis/analysis; Outcome: purity/stability) to structure validation studies .
  • For Advanced Questions : Apply PICOT (Population: enzyme systems; Intervention: isotopic labeling; Comparison: non-deuterated analogs; Outcome: mechanistic insights; Time: kinetic profiling) to design hypothesis-driven experiments .

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